Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12BrClFNO2 and a molecular weight of 312.57 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride typically involves the reaction of 4-bromo-2-fluoroaniline with methyl acrylate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the reagent used.
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride
- Methyl 2-bromo-3-(4-fluorophenyl)propanoate
Uniqueness
Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride is unique due to the presence of both bromine and fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H12BrClFNO2 |
---|---|
Molecular Weight |
312.56 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11BrFNO2.ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;/h2-3,5,9H,4,13H2,1H3;1H |
InChI Key |
DBUHBEOMKWJVGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Br)F)N.Cl |
Origin of Product |
United States |
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